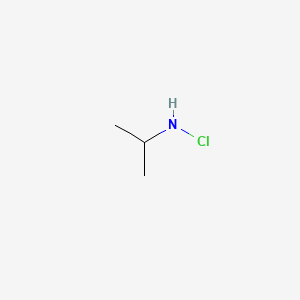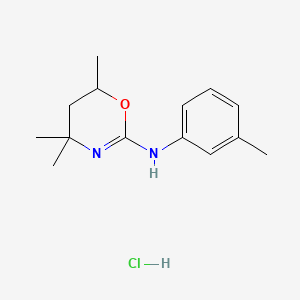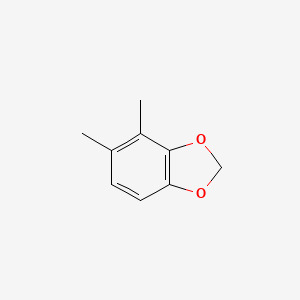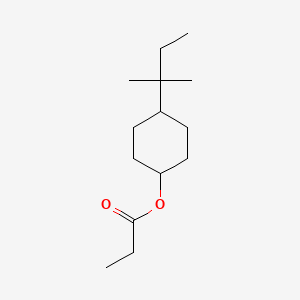
4-(1,1-Dimethylpropyl)cyclohexyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-Dimethylpropyl)cyclohexyl propionate is an organic compound with the molecular formula C14H26O2 It is a derivative of cyclohexane, where a propionate group is attached to the cyclohexyl ring at the 4-position, and a 1,1-dimethylpropyl group is also attached to the cyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylpropyl)cyclohexyl propionate typically involves the esterification of 4-(1,1-dimethylpropyl)cyclohexanol with propionic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1-Dimethylpropyl)cyclohexyl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of 4-(1,1-dimethylpropyl)cyclohexanone or 4-(1,1-dimethylpropyl)cyclohexanoic acid.
Reduction: Formation of 4-(1,1-dimethylpropyl)cyclohexanol.
Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(1,1-Dimethylpropyl)cyclohexyl propionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(1,1-Dimethylpropyl)cyclohexyl propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active cyclohexyl moiety, which can then interact with biological targets. The molecular pathways involved may include modulation of enzyme activity or receptor binding, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyl propionate: Lacks the 1,1-dimethylpropyl group, resulting in different chemical properties and reactivity.
4-tert-Butylcyclohexyl propionate: Similar structure but with a tert-butyl group instead of the 1,1-dimethylpropyl group.
Cyclohexyl acetate: Contains an acetate group instead of a propionate group, leading to different ester properties.
Uniqueness
4-(1,1-Dimethylpropyl)cyclohexyl propionate is unique due to the presence of the 1,1-dimethylpropyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
67874-74-2 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
[4-(2-methylbutan-2-yl)cyclohexyl] propanoate |
InChI |
InChI=1S/C14H26O2/c1-5-13(15)16-12-9-7-11(8-10-12)14(3,4)6-2/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
GVISYVOTFWAAPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1CCC(CC1)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, hexadecyl ester](/img/structure/B13799510.png)
![Ethyl 2-cyano-7-methyl-4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate](/img/structure/B13799511.png)
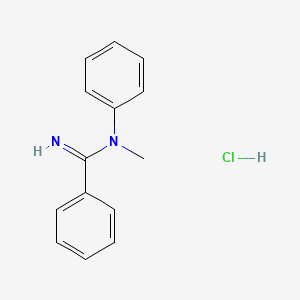
![6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13799526.png)
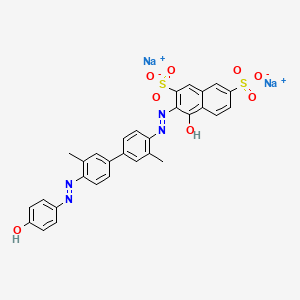

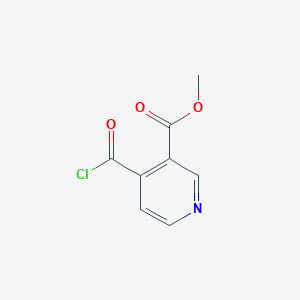
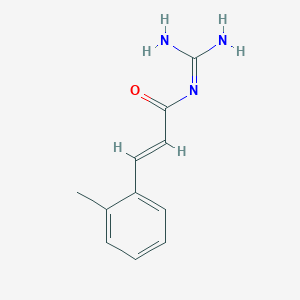

![6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13799553.png)
